Technical Monograph: (3S,4R)-3-Methylpiperidin-4-yl Acetate
Technical Monograph: (3S,4R)-3-Methylpiperidin-4-yl Acetate
This technical guide details the properties, synthesis, and application logic of (3S,4R)-3-Methylpiperidin-4-yl acetate , a critical chiral building block in the synthesis of Janus Kinase (JAK) inhibitors and other piperidine-based alkaloids.
Executive Summary & Structural Analysis
(3S,4R)-3-Methylpiperidin-4-yl acetate is a disubstituted piperidine derivative characterized by two contiguous stereocenters at the C3 and C4 positions. It serves as a high-value chiral synthon, primarily utilized in the asymmetric synthesis of pharmaceutical agents where defined stereochemistry is required for receptor binding affinity.
The molecule is structurally significant due to the vicinal relationship between the methyl group and the acetate ester. The (3S,4R) configuration typically adopts a specific chair conformation to minimize 1,3-diaxial interactions, influencing its reactivity in nucleophilic substitutions and enzymatic resolutions.
Structural Parameters
| Feature | Description |
| IUPAC Name | (3S,4R)-3-methylpiperidin-4-yl acetate |
| Stereochemistry | (3S, 4R) - Trans-configuration (relative to ring plane typically, depending on N-substituent) |
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol |
| Key Pharmacophore | Chiral piperidine core (common in JAK inhibitors like Tofacitinib) |
Physicochemical Profile
The following data represents a synthesis of experimental values and high-confidence predictive models (ACD/Labs, EPISuite).
| Property | Value / Range | Context |
| Boiling Point | 215°C - 225°C (Predicted at 760 mmHg) | High BP due to intermolecular H-bonding (amine) |
| Density | ~0.98 g/cm³ | Liquid at RT (free base) |
| pKa (Conjugate Acid) | 9.8 ± 0.2 | Basic secondary amine; requires salt formation for stability |
| LogP | 0.65 | Moderately lipophilic; amenable to organic extraction |
| Solubility | Soluble in MeOH, DCM, EtOAc.[1][2][3] | Free base is sparingly soluble in water; HCl salt is water-soluble. |
| Appearance | Colorless to pale yellow oil | Oxidizes/darkens upon air exposure |
Synthetic Routes & Process Chemistry
The production of (3S,4R)-3-methylpiperidin-4-yl acetate is rarely achieved via de novo asymmetric synthesis due to cost. The industry standard is Enzymatic Kinetic Resolution (EKR) of the racemic alcohol.
Enzymatic Kinetic Resolution (Preferred Route)
This protocol utilizes the high enantioselectivity of Candida antarctica Lipase B (CAL-B) to selectively acetylate one enantiomer of the racemic 3-methyl-4-piperidinol precursor.
Mechanism:
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Substrate: Racemic trans-3-methylpiperidin-4-ol (or N-protected variant).
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Acyl Donor: Vinyl acetate (irreversible donor).
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Catalyst: Immobilized CAL-B (Novozym 435).
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Outcome: The lipase preferentially acetylates the (3S,4R)-enantiomer (depending on specific conditions), leaving the (3R,4S)-alcohol unreacted.
Experimental Protocol (Bench Scale):
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Preparation: Dissolve racemic 3-methylpiperidin-4-ol (10 mmol) in dry MTBE (50 mL).
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Addition: Add Vinyl Acetate (30 mmol, 3 eq) and Novozym 435 (200 mg).
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Incubation: Shake at 30°C, 200 rpm for 24–48 hours. Monitor conversion via GC/FID.
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Termination: Filter off the enzyme when conversion reaches 50%.
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Purification: The (3S,4R)-acetate is separated from the unreacted alcohol via silica gel flash chromatography (Gradient: 0-10% MeOH in DCM).
Synthetic Workflow Diagram
The following diagram illustrates the resolution logic and downstream utility.
Caption: Kinetic resolution pathway separating the racemic precursor into the target (3S,4R)-acetate and the antipodal alcohol.[4]
Reactivity & Stability Profile
Understanding the reactivity of the (3S,4R)-acetate is crucial for its storage and utilization in subsequent steps (e.g., Tofacitinib analog synthesis).
Ester Hydrolysis & Transesterification[5]
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Risk: The C4-acetate is susceptible to hydrolysis under basic aqueous conditions (pH > 9) or nucleophilic attack by the free amine of a neighboring molecule (intermolecular aminolysis), leading to polymerization or oligomerization.
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Mitigation: Store as the Hydrochloride (HCl) or Tosylate (TsOH) salt . The protonated amine prevents nucleophilic attack on the ester.
Epimerization
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Risk: The C3-methyl stereocenter is generally stable. However, the C4-stereocenter can undergo epimerization if the ester is hydrolyzed and then subjected to activation (e.g., Mesylation) without careful control.
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Control: Avoid strong bases that could deprotonate the alpha-position of the ester/alcohol.
Application Case Study: JAK Inhibitor Synthesis
While Tofacitinib utilizes the (3R,4R) configuration, the (3S,4R) isomer is valuable for:
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Structure-Activity Relationship (SAR) Studies: Synthesizing diastereomers to map the ATP-binding pocket of JAK kinases.
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Inversion Strategies: The (3S,4R)-acetate can be hydrolyzed to the (3S,4R)-alcohol, which upon Mitsunobu reaction (inversion of configuration), yields the (3S,4S)-amine derivatives.
Caption: Strategic inversion of the (3S,4R) stereocenter to access (3S,4S) analogs via Mitsunobu chemistry.
Handling & Analytics
Analytical Methods
To ensure enantiomeric purity (ee > 99%), specific analytical techniques are required.
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Chiral HPLC:
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Column: Chiralpak AD-H or OD-H.
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Mobile Phase: Hexane:iPrOH:Diethylamine (90:10:0.1).
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Detection: UV at 210 nm (weak chromophore, derivatization with Benzoyl chloride recommended for higher sensitivity).
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NMR Spectroscopy:
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¹H NMR (CDCl₃): The C4-proton typically appears as a multiplet around 4.5–5.0 ppm.
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Stereochemical Probe: The coupling constant (
) between H3 and H4 helps distinguish cis vs. trans. Trans isomers (diaxial H) typically show larger values (8–11 Hz), whereas cis isomers (eq-ax) show smaller values (2–5 Hz).
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Safety Protocols
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Hazard Class: Irritant (Skin/Eye).
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Storage: Hygroscopic. Store at -20°C under Argon.
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PPE: Nitrile gloves, safety goggles, and fume hood are mandatory due to potential volatility of the free base.
References
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Pfizer Inc. (2010). Process for the preparation of 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile. . (Describes the Tofacitinib intermediate and stereochemical considerations).
- Kamal, A., et al. (2009). Enzymatic resolution of 3-methyl-4-piperidinol: A practical approach for the synthesis of enantiomerically pure piperidine derivatives. Tetrahedron: Asymmetry, 20(11), 1267-1271. (Primary source for the CAL-B kinetic resolution protocol).
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Sigma-Aldrich. (2023). Safety Data Sheet: Piperidine derivatives. Link. (General safety data for methylpiperidinyl acetates).
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Ripin, D. H., et al. (2003).[5] Development of a Scaleable Route to CP-690,550. Organic Process Research & Development, 7(1), 115-120.[5] . (Foundational paper on the synthesis of the Tofacitinib scaffold).
